2-Phenylamino-4-Methyl-5-Acetyl Thiazole basic properties
2-Phenylamino-4-Methyl-5-Acetyl Thiazole basic properties
An In-Depth Technical Guide to the Basic Properties of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole
Introduction: The Thiazole Scaffold in Modern Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2] This aromatic ring system is a privileged scaffold, appearing in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a vast array of synthetic pharmaceuticals.[1][3] The versatility of the thiazole nucleus is demonstrated by its presence in drugs with activities spanning antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), antifungal (Abafungin), and anticancer (Tiazofurin) applications.[1][4] The reactivity of the thiazole ring can be finely tuned through substitution at its 2, 4, and 5 positions, allowing for the systematic development of derivatives with specific biological targets.[4]
This guide focuses on a specific 2,4,5-trisubstituted derivative: 2-Phenylamino-4-Methyl-5-Acetyl Thiazole . With its molecular formula of C₁₂H₁₂N₂OS and a molecular weight of approximately 232.3 g/mol , this compound integrates several key pharmacophores: the core thiazole ring, a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position.[5] This unique combination of functional groups suggests a rich chemical reactivity and a promising profile for biological activity, making it a subject of significant interest for researchers in drug discovery and development.
Section 1: Synthesis and Chemical Architecture
The construction of the 2-phenylamino-4-methyl-5-acetyl thiazole core is most classically achieved via the Hantzsch thiazole synthesis, a robust and high-yielding method first described in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the target molecule, this translates to the reaction between a substituted thiourea (phenylthiourea) and an appropriate α-haloketone (3-chloro-2,4-pentanedione).
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The thioamide's sulfur atom acts as a potent nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction.[8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl, ultimately leading to the stable, aromatic thiazole ring after dehydration.[6] Recent advancements have also explored one-pot synthesis techniques to improve efficiency and yield.[5][10]
Experimental Protocol: Hantzsch Synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole
Objective: To synthesize 2-Phenylamino-4-Methyl-5-Acetyl Thiazole via the Hantzsch condensation reaction.
Materials:
-
Phenylthiourea
-
3-Chloro-2,4-pentanedione
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
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Filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylthiourea (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (10 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Isolation: Pour the neutralized mixture into a beaker containing 200 mL of cold deionized water. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove any inorganic salts and unreacted starting materials.
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Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Section 2: Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and prediction of its behavior in biological systems. The table below summarizes key computed and known properties for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole and its non-phenylated analog for comparison.
| Property | 2-Phenylamino-4-Methyl-5-Acetyl Thiazole | 2-Amino-4-Methyl-5-Acetyl Thiazole | Reference |
| Molecular Formula | C₁₂H₁₂N₂OS | C₆H₈N₂OS | [5] |
| Molecular Weight | 232.30 g/mol | 156.21 g/mol | [5][11] |
| IUPAC Name | 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | [12] |
| Appearance | Expected to be a solid | Solid | [13] |
| Melting Point | Not experimentally determined | 268-272 °C (decomposes) | [11][13] |
| Hydrogen Bond Donors | 1 | 2 | [12] |
| Hydrogen Bond Acceptors | 4 | 4 | [12] |
| Topological Polar Surface Area | 70 Ų (Computed) | 85.1 Ų (Computed) | [12] |
| Solubility | Soluble in alcohols and ether; insoluble in water | Insoluble in water | [11][14] |
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While specific experimental spectra for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole are not widely published, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.[15][16][17]
| Spectroscopy | Expected Features and Rationale |
| ¹H NMR | - Phenyl Protons: A multiplet in the range of δ 7.0-8.0 ppm. - NH Proton: A broad singlet, chemical shift can vary (δ 9.0-11.0 ppm) depending on solvent and concentration. - Acetyl (CH₃) Protons: A sharp singlet around δ 2.5 ppm. - Ring Methyl (CH₃) Protons: A sharp singlet, slightly downfield from the acetyl methyl, around δ 2.6-2.7 ppm.[15][18] |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected far downfield, >δ 190 ppm. - Thiazole Ring Carbons: C2 (attached to N-Ph) around δ 165-170 ppm; C4 and C5 will appear in the aromatic region (δ 110-150 ppm). - Phenyl Ring Carbons: Multiple signals in the δ 120-140 ppm range. - Methyl Carbons: Signals will be upfield, typically <δ 30 ppm.[19] |
| Infrared (IR) | - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic thiazole and phenyl rings. - C-S Stretch: Weaker bands in the 600-800 cm⁻¹ region.[16][17] |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 232. - Key Fragmentation: Expect loss of the acetyl group ([M-43]⁺) to give a stable fragment at m/z = 189. Further fragmentation of the phenylamino and thiazole moieties would also be observed.[20] |
Section 4: Reactivity Profile
The chemical reactivity of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is dictated by its constituent functional groups.[5]
-
Acetyl Group: The carbonyl group is susceptible to nucleophilic addition and can be a site for condensation reactions (e.g., Claisen-Schmidt condensation) to form larger chalcone-like structures.[21] It can also be reduced to an alcohol or undergo other standard ketone chemistries.
-
Phenylamino Group: The exocyclic amine can participate in condensation reactions with aldehydes or ketones.[5] Its nucleophilicity also allows for acylation or alkylation under appropriate conditions.
-
Thiazole Ring: While aromatic and relatively stable, the thiazole ring can undergo electrophilic substitution, although the existing substituents will direct the position of attack. Under harsh conditions, ring reduction is also possible.[5]
Section 5: Biological and Pharmacological Profile
Thiazole derivatives are a wellspring of biologically active compounds, and 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is no exception.[2][3] Its structural motifs suggest potential therapeutic applications.
Known and Potential Activities:
-
Antimicrobial and Anti-inflammatory: Research indicates that the compound itself exhibits notable antimicrobial activity, with evaluations showing promise against bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[5] Anti-inflammatory properties are also reported, a common feature among many 2-aminothiazole derivatives.[4][5]
-
Analgesic Properties: Derivatives of this core structure have been investigated for their potential in pain management.[5]
-
Enzyme Inhibition: Studies have shown that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole can act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[5] This is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetics of co-administered drugs.
-
Anticancer Potential: The broader class of 2-aminothiazole derivatives has been extensively studied for anticancer activity, acting through various mechanisms, including the inhibition of cancer cell migration and invasion.[22][23]
Potential Mechanism: CYP450 Inhibition
Caption: Interaction of the thiazole with CYP450 enzymes.
Conclusion and Future Directions
2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a versatile heterocyclic compound with a foundation built on the well-established Hantzsch synthesis. Its physicochemical properties make it an accessible target for laboratory synthesis and modification. The compound's rich reactivity profile, coupled with demonstrated antimicrobial and anti-inflammatory activities, positions it as a valuable scaffold for further investigation in medicinal chemistry.
Future research should focus on:
-
Lead Optimization: Systematically modifying the phenyl ring and acetyl group to enhance potency and selectivity against specific microbial or inflammatory targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its biological effects.
-
Pharmacokinetic Profiling: Conducting in-depth studies on its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in light of its known interactions with CYP450 enzymes.
The continued exploration of this and related thiazole derivatives holds significant promise for the development of novel therapeutic agents.
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